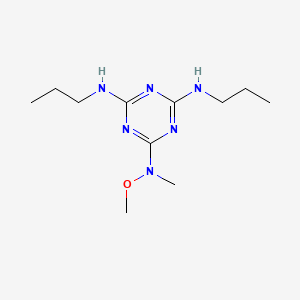

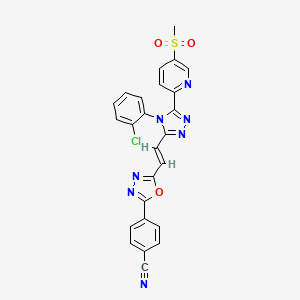

![molecular formula C24H28N8O2 B607652 4-(8-((4-(4-(tert-Butyl)piperazin-1-yl)phenyl)amino)-[1,2,4]triazolo[1,5-a]pyrazin-5-yl)furan-2-carboxamide CAS No. 959754-85-9](/img/structure/B607652.png)

4-(8-((4-(4-(tert-Butyl)piperazin-1-yl)phenyl)amino)-[1,2,4]triazolo[1,5-a]pyrazin-5-yl)furan-2-carboxamide

描述

作用机制

生化分析

Biochemical Properties

GLPG0259 is an ATP-competitive inhibitor of MAPKAPK5 . It interacts with the ATP-binding site of the MAPKAPK5 enzyme, thereby inhibiting its activity . This interaction plays a crucial role in modulating several biochemical reactions, particularly those involved in inflammation and bone degradation .

Cellular Effects

GLPG0259 has been shown to reduce the release of several mediators of inflammation and bone degradation in cellular assays . It influences cell function by modulating cell signaling pathways associated with inflammation.

Molecular Mechanism

At the molecular level, GLPG0259 exerts its effects by binding to the ATP-binding site of the MAPKAPK5 enzyme, thereby inhibiting its activity . This inhibition disrupts the downstream signaling pathways regulated by MAPKAPK5, leading to a reduction in the production of pro-inflammatory cytokines and mediators of bone degradation .

Temporal Effects in Laboratory Settings

The absorption of GLPG0259 is slow, with a decrease in the absorption rate with increasing dose . It has an apparent terminal elimination half-life of 26.0 hours . The exposure to GLPG0259 increases in proportion to the dose over a certain range

Dosage Effects in Animal Models

GLPG0259 has been tested in animal models of rheumatoid arthritis. It was found to reduce inflammation and bone destruction in a mouse model of collagen-induced arthritis

化学反应分析

GLPG0259 经历各种化学反应,包括:

氧化和还原: 这些反应在化合物官能团的修饰中很常见。

取代反应: 这些反应涉及用另一个官能团替换一个官能团,通常使用常见的试剂和条件,例如卤化或亲核取代。

主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件.

科学研究应用

GLPG0259 因其科学研究应用而被广泛研究,包括:

相似化合物的比较

GLPG0259 在其对 MAPKAPK5 的特异性抑制方面是独特的。类似的化合物包括其他针对 MAPK 信号通路中不同酶的激酶抑制剂。其中一些化合物包括:

SB203580: 一种 p38 MAP 激酶抑制剂。

U0126: 一种 MEK1/2 抑制剂。

PD98059: 另一种 MEK1 抑制剂.

GLPG0259 因其对 MAPKAPK5 的选择性而脱颖而出,使其成为研究这种特定激酶及其在炎症中的作用的宝贵工具 .

准备方法

GLPG0259 的制备涉及多种合成路线和反应条件。 合成路线和工业生产方法的具体细节在公共领域中并不容易获得 . 通常,此类化合物的合成涉及多个步骤,包括在受控条件下形成关键中间体和最终偶联反应。

属性

IUPAC Name |

4-[8-[4-(4-tert-butylpiperazin-1-yl)anilino]-[1,2,4]triazolo[1,5-a]pyrazin-5-yl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N8O2/c1-24(2,3)31-10-8-30(9-11-31)18-6-4-17(5-7-18)29-22-23-27-15-28-32(23)19(13-26-22)16-12-20(21(25)33)34-14-16/h4-7,12-15H,8-11H2,1-3H3,(H2,25,33)(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGZLIXYVSQGOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(N4C3=NC=N4)C5=COC(=C5)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70727232 | |

| Record name | 4-{8-[4-(4-tert-Butylpiperazin-1-yl)anilino][1,2,4]triazolo[1,5-a]pyrazin-5-yl}furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959754-85-9 | |

| Record name | 4-{8-[4-(4-tert-Butylpiperazin-1-yl)anilino][1,2,4]triazolo[1,5-a]pyrazin-5-yl}furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

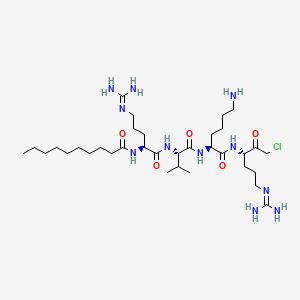

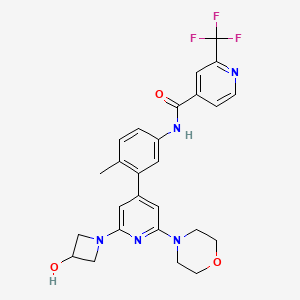

![6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607585.png)

![2,6-Diphenylimidazo[1,2-a]pyridine](/img/structure/B607586.png)

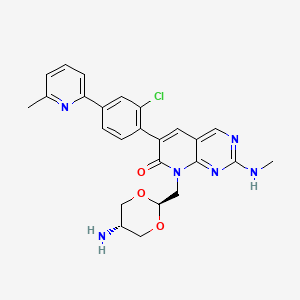

![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)